4-Iodo-3-nitro-tert-butylbenzene
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Description
“4-Iodo-3-nitro-tert-butylbenzene” is a chemical compound with the molecular formula C10H12INO2 . It has a molecular weight of 305.11 .
Synthesis Analysis
The synthesis of “this compound” could involve electrophilic aromatic substitution reactions . The process might involve the use of reagents such as Cl2, Br2, H2SO4, and HOCl . The reaction could be a stepwise process, with the key step being the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H12INO2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include free radical reactions . For example, NBS (N-bromosuccinimide) could lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical could then remove a hydrogen atom to form succinimide (SH) .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor, and it can cause skin and eye irritation . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces, and to use personal protective equipment when handling it .
Properties
IUPAC Name |
4-tert-butyl-1-iodo-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXVYLZVHKLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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